molecular formula C11H15BrO B1595048 1-(4-Bromobutoxy)-4-methylbenzene CAS No. 3257-49-6

1-(4-Bromobutoxy)-4-methylbenzene

Cat. No. B1595048
CAS RN: 3257-49-6
M. Wt: 243.14 g/mol
InChI Key: WKFSNKTYOQGTBN-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-methylbenzene is a synthetic organic compound . Alkoxy-substituted benzenes, such as this compound, are useful precursors in the synthesis of monodisperse aromatic oligomers .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of resorcinol/hydroquinol with 1,3-Dibromobutane in the presence of potassium carbonate . The reaction is stirred at 333K for several hours, after which the solvent is removed and the residue is extracted .

Scientific Research Applications

Organic Synthesis Enhancements

Convenient Preparation of Di- and Tri-Ethynylbenzenes : A study highlights the efficient cleavage of 2-Hydroxy-2-methylbut-3-yn-4-ylbenzenes, derived from bromobenzenes, using water-miscible reagents. This process facilitates the isolation of volatile ethynylbenzenes, indicating the utility of brominated compounds in synthesizing complex organic molecules (Macbride & Wade, 1996).

Polymer Chemistry Innovations

End-Quenching of TiCl4-Catalyzed Quasiliving Polyisobutylene : The use of alkoxybenzenes, including haloalkyl tethers like (3-bromopropoxy)benzene, for direct chain end functionalization in polymerizations showcases the relevance of bromobenzene derivatives in modifying polymer properties for specific applications (Morgan, Martínez-Castro, & Storey, 2010).

Material Science Developments

Formation of Charge Transfer Complexes in Polymer Solar Cells : A study investigating the introduction of a brominated compound, 1-Bromo-4-Nitrobenzene, into polymer solar cell active layers found that it significantly improved device performance. The formation of electron transfer complexes was shown to enhance excitonic dissociation at the donor–acceptor interface, indicating the potential of brominated molecules in energy-related applications (Fu et al., 2015).

Chemical Stability and Redox Behavior

Annulated Dialkoxybenzenes for Non‐aqueous Redox Flow Batteries : Research on 1,4‐Dimethoxybenzene derivatives, including those with brominated substitutions, highlights their suitability as catholytes in redox flow batteries. Bicyclic substitutions and ether chains in these compounds were found to offer superior chemical stability in charged states, underscoring the role of brominated derivatives in enhancing energy storage materials' performance (Zhang et al., 2017).

Safety And Hazards

1-(4-Bromobutoxy)-4-methylbenzene is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled .

properties

IUPAC Name

1-(4-bromobutoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFSNKTYOQGTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186266
Record name Toluene, p-(4-bromobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-4-methylbenzene

CAS RN

3257-49-6
Record name Toluene, p-(4-bromobutoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003257496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluene, p-(4-bromobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ma, Y Sheng, C Tang, X Hong, SC Chen… - Sensors and Actuators B …, 2013 - Elsevier
Three novel indenofluorene based cationic conjugated oligomers, PIFPC, PIFTC, and PIF2TC, have been designed and synthesized. The optical and electrochemical behaviors of …
Number of citations: 11 www.sciencedirect.com
R Sword, LA Baldwin, JA Murphy - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
Reactions of super-electron-donors (SEDs) derived from 4-dimethylaminopyridine and from N-methylbenzimidazole with α-methoxy-γ-alkoxyalkyl iodides lead to liberation of the γ-…
Number of citations: 37 pubs.rsc.org
T Feng, H Wang, H Su, H Lu, L Yu, X Zhang… - Bioorganic & medicinal …, 2013 - Elsevier
Histone deacetylases (HDACs) are significant enzymes involved in tumor genesis and development. Herein, we report a series of novel N-hydroxyfurylacryl-amide-based HDAC …
Number of citations: 56 www.sciencedirect.com

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